(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate

Overview

Description

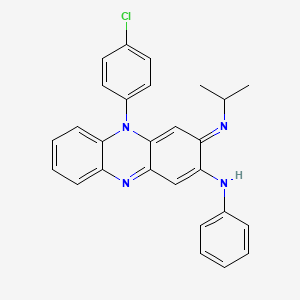

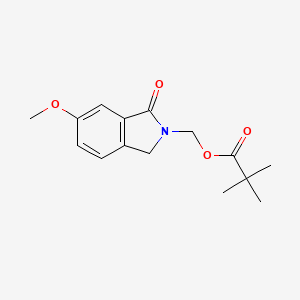

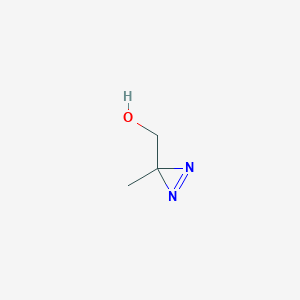

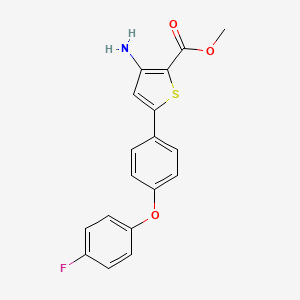

“(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate” is a chemical compound with the formula C15H19NO4 . It has a molecular weight of 277.32 .

Synthesis Analysis

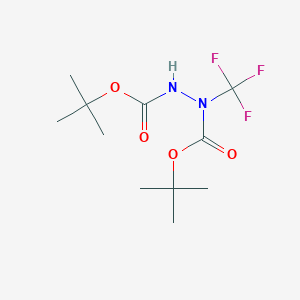

The synthesis of this compound involves several steps . The process starts with Compound 4 (2.2 g, 13.4 mmol) which is dissolved in THF (250 mL) and DMPU (40 mL). Sodium t-butoxide (1.55g, 16.13 mmol) is added and stirred for 5 hours. Chloromethylpivalate (3.0 mL, 20.1 mmol) is then added dropwise and stirred overnight. The reaction is quenched with saturated ammonium chloride and extracted with ethyl acetate. The combined ethyl acetate layers are washed with water, brine, dried over sodium sulfate and concentrated. Purification by column chromatography (SiO2, 25% ethyl acetate/hexanes) affords the desired product .Molecular Structure Analysis

Unfortunately, the exact molecular structure of “(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate” is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate” have been described in the Synthesis Analysis section above .Scientific Research Applications

Synthesis and Structural Analysis

A study conducted by Ravikumar et al. (2015) focused on the structural determination of oxoindolyl α-hydroxy-β-amino acid derivatives, which are related to (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate. These derivatives were analyzed to understand the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, confirming the relative configurations of stereogenic centers. The study contributes to the field of organic synthesis, providing insights into the synthesis and structural analysis of complex oxoindole derivatives (Ravikumar et al., 2015).

Molecular Design for Osteoporosis Treatment

In the realm of medicinal chemistry, Hutchinson et al. (2003) identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which is crucial for the prevention and treatment of osteoporosis. Although the core structure differs from (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, the research demonstrates the application of related compounds in designing therapeutics targeting bone diseases. The development of oxidized derivatives of the antagonist illustrates the importance of molecular modifications for enhancing pharmacological properties (Hutchinson et al., 2003).

Quantum Entanglement for Cancer Diagnosis

A novel approach to cancer diagnosis utilizing the quantum entanglement dynamics induced by non-linear interactions between moving nano molecules and a two-mode field was explored by Alireza et al. (2019). This study, while not directly involving (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, showcases the innovative use of quantum mechanics in the detection and diagnosis of human cancer cells, tissues, and tumors. The research underlines the potential of quantum entanglement in biomedical applications (Alireza, Jennifer, & Angela, 2019).

Antimicrobial Activity of Isatin Derivatives

The design and synthesis of novel Isatin derivatives, including structures related to (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, were reported by Qin et al. (2011). These compounds were evaluated for their antimicrobial activities, showing significant bioactivity against Staphylococcus aureus. The study highlights the application of these compounds in developing new antimicrobial agents, showcasing the potential of Isatin derivatives in addressing drug-resistant bacterial infections (Qin et al., 2011).

Magnetic Properties and Luminescent Sensors

Research on tetranuclear lanthanide clusters incorporating pivalate anions, similar in functionality to the pivalate moiety in (6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate, was conducted by Qin et al. (2018). The study discovered that one of the complexes exhibited single molecule magnet behavior, while another served as a multi-responsive luminescent sensor for detecting various analytes. This indicates the potential of such compounds in materials science, particularly in magnetic storage and sensing applications (Qin et al., 2018).

Mechanism of Action

Safety and Hazards

The compound should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and not to spray on an open flame or other ignition source. It should be stored away from clothing/combustible materials and not allowed contact with air. It should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

Future Directions

properties

IUPAC Name |

(5-methoxy-3-oxo-1H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)14(18)20-9-16-8-10-5-6-11(19-4)7-12(10)13(16)17/h5-7H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCIJXQJKZUYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCN1CC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650704 | |

| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxy-1-oxoisoindolin-2-yl)methyl pivalate | |

CAS RN |

944718-09-6 | |

| Record name | (6-Methoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)

![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)

![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)

![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)

![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)